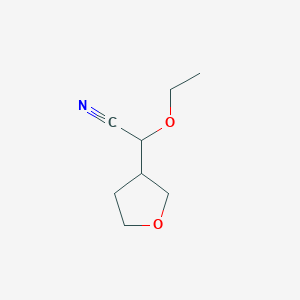

2-Ethoxy-2-(oxolan-3-yl)acetonitrile

Description

BenchChem offers high-quality 2-Ethoxy-2-(oxolan-3-yl)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethoxy-2-(oxolan-3-yl)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-ethoxy-2-(oxolan-3-yl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-2-11-8(5-9)7-3-4-10-6-7/h7-8H,2-4,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUWKMRZQXXQNEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C#N)C1CCOC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Solubility Profiling of 2-Ethoxy-2-(oxolan-3-yl)acetonitrile in Organic Solvents: A Comprehensive Technical Guide

Executive Summary

In the landscape of pharmaceutical development and fine chemical synthesis, the physicochemical characterization of novel intermediates is a non-negotiable prerequisite for process optimization. 2-Ethoxy-2-(oxolan-3-yl)acetonitrile is a highly functionalized aliphatic molecule featuring a nitrile group, an acyclic ether linkage, and an oxolane (tetrahydrofuran) ring. Because of its unique combination of polar aprotic characteristics and moderate lipophilicity, establishing a robust solubility profile in organic solvents is critical for downstream applications such as crystallization, extraction, and formulation.

As a Senior Application Scientist, I have designed this whitepaper to move beyond mere empirical observation. Here, we establish a self-validating, causality-driven framework for predicting, determining, and analyzing the solubility profile of 2-Ethoxy-2-(oxolan-3-yl)acetonitrile. By integrating predictive thermodynamic models with gold-standard experimental protocols, this guide ensures high scientific integrity and regulatory compliance.

Structural Deconstruction and Predictive Thermodynamics

Before empirical testing begins, we must understand why a compound dissolves. Solubility is dictated by the energy required to disrupt the solute's crystal lattice versus the energy released upon solvation. For 2-Ethoxy-2-(oxolan-3-yl)acetonitrile, we analyze its functional groups to predict its behavior using [1].

Functional Group Analysis

-

Nitrile Group (-CN): Imparts strong dipole-dipole interactions (

). It acts as a weak hydrogen bond acceptor but lacks hydrogen bond donor capacity. -

Ethoxy Group (-O-CH

CH -

Oxolan-3-yl Ring: The cyclic ether (tetrahydrofuran derivative) further enhances the molecule's polarity and hydrogen bond acceptor capabilities while maintaining a relatively compact hydrophobic footprint.

Hansen Solubility Parameter (HSP) Projections

According to HSP theory, the cohesive energy density of a molecule is divided into three parameters: Dispersion (

Fig 1. Logical mapping of structural features to HSP parameters for solvent selection.

Rational Solvent Selection

To design an effective solubility screen, we must select solvents that span a wide thermodynamic space while adhering to safety and regulatory standards. The [3] dictate that Class 1 solvents (e.g., benzene, carbon tetrachloride) must be avoided due to unacceptable toxicities. Our panel focuses on Class 2 and Class 3 solvents[4].

Table 1: Strategic Solvent Panel for Solubility Profiling

| Solvent Category | Representative Solvent | ICH Q3C Class | Rationale for Selection (Causality) | Predicted Solubility |

| Polar Aprotic | Acetonitrile | Class 2 | Matches the -CN dipole; structurally similar. | Very High (>100 mg/mL) |

| Polar Aprotic | Ethyl Acetate | Class 3 | Matches the ester/ether polarity profile. | High (50-100 mg/mL) |

| Polar Protic | Ethanol | Class 3 | H-bond donor interacts with oxolane/ethoxy oxygens. | Moderate (10-50 mg/mL) |

| Non-Polar | Heptane | Class 3 | Baseline for dispersion forces; tests lipophilicity. | Low (<10 mg/mL) |

| Ether | 2-Methyltetrahydrofuran | Class 3 | Structurally mimics the oxolane ring (Like dissolves like). | Very High (>100 mg/mL) |

Experimental Methodology: Thermodynamic Solubility Determination

To obtain highly accurate, equilibrium-based solubility data, we utilize the Miniaturized Shake-Flask Method . This technique is the gold standard in pharmaceutical preformulation[5], offering superior precision over kinetic solubility assays (like laser nephelometry) by ensuring the system reaches true thermodynamic equilibrium[6].

Protocol: Miniaturized Shake-Flask Method

Objective: To determine the absolute thermodynamic solubility of 2-Ethoxy-2-(oxolan-3-yl)acetonitrile in the selected organic solvents at 25°C.

Materials & Equipment:

-

Pure 2-Ethoxy-2-(oxolan-3-yl)acetonitrile (verified >99% purity via HPLC).

-

Analytical grade solvents (Table 1).

-

Thermostatic orbital shaker.

-

Temperature-controlled centrifuge.

-

HPLC-UV system.

Step-by-Step Procedure:

-

Preparation of Saturated Solutions:

-

Weigh approximately 50 mg of 2-Ethoxy-2-(oxolan-3-yl)acetonitrile into a 2 mL glass HPLC vial.

-

Add 0.5 mL of the target organic solvent.

-

Causality Check: A visible excess of solid must remain. If the solid dissolves completely, add more API in 20 mg increments until a persistent suspension is achieved. This guarantees the solution is saturated, a fundamental requirement for thermodynamic equilibrium[7].

-

-

Equilibration:

-

Seal the vials securely to prevent solvent evaporation (critical for volatile solvents like ethyl acetate).

-

Place the vials in a thermostatic orbital shaker set to 25.0 ± 0.1°C.

-

Agitate at 400 RPM for 24 to 48 hours.

-

Causality Check: 24 hours is typically sufficient for small molecules, but a 48-hour timepoint should be taken to confirm that equilibrium (plateau concentration) has been reached[6].

-

-

Phase Separation:

-

Transfer the vials to a temperature-controlled centrifuge (maintained strictly at 25°C to prevent temperature-induced precipitation or further dissolution).

-

Centrifuge at 10,000 RPM for 15 minutes to pellet the undissolved solid.

-

-

Sampling and Dilution:

-

Carefully extract an aliquot (e.g., 50 µL) of the clear supernatant using a positive displacement pipette (to account for varying solvent viscosities and vapor pressures).

-

Dilute the aliquot immediately into a compatible diluent (e.g., 50:50 Acetonitrile:Water) to a concentration within the linear dynamic range of the analytical method.

-

-

Quantification (HPLC-UV):

-

Inject the diluted samples into an HPLC-UV system.

-

Calculate the concentration using a pre-established, multi-point calibration curve of 2-Ethoxy-2-(oxolan-3-yl)acetonitrile.

-

Fig 2. Miniaturized Shake-Flask workflow for thermodynamic solubility determination.

Data Interpretation and Application

Once the solubility values (mg/mL) are obtained, the data must be synthesized to inform downstream processing.

-

Crystallization Design: If the compound shows high solubility in 2-methyltetrahydrofuran (>100 mg/mL) but low solubility in heptane (<5 mg/mL), this pair serves as an ideal solvent/anti-solvent system for crystallization and purification.

-

Reaction Engineering: High solubility in polar aprotic solvents like acetonitrile confirms that nucleophilic substitutions or alkylations involving this intermediate can be conducted homogeneously in these media.

-

Solid-State Verification: It is highly recommended to analyze the residual solid pellet via X-Ray Powder Diffraction (XRPD). Solvents can induce polymorphic transformations or solvate formation, which fundamentally alters the apparent solubility[8]. A self-validating protocol must confirm that the crystal form of the undissolved excess matches the starting material.

By adhering to this structured, thermodynamically grounded approach, researchers can confidently map the solubility profile of 2-Ethoxy-2-(oxolan-3-yl)acetonitrile, ensuring scalable and robust chemical processes.

References

-

ICH Expert Working Group. "Impurities: Guideline for Residual Solvents Q3C(R9)." International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]

-

Hansen, C. M. "HSP Basics." Hansen Solubility Parameters in Practice. Available at:[Link]

-

Wikipedia Contributors. "Hansen solubility parameter." Wikipedia, The Free Encyclopedia. Available at: [Link]

-

BioAssay Systems. "Solubility Testing – Shake Flask Method." BioAssay Systems Technical Summary. Available at:[Link]

-

Fagerberg, J. H. "Methods for measurement of solubility and dissolution rate of sparingly soluble drugs." Lund University Publications. Available at:[Link]

-

Universitat de Barcelona. "Solubility determination of compounds of pharmaceutical interest." Dipòsit Digital de la Universitat de Barcelona. Available at:[Link]

-

IKEV. "ICH Q3C Guideline Impurities: Residual Solvents." IKEV Foundation. Available at:[Link]

Sources

- 1. HSP Basics | Hansen Solubility Parameters [hansen-solubility.com]

- 2. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 3. database.ich.org [database.ich.org]

- 4. ikev.org [ikev.org]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 7. bioassaysys.com [bioassaysys.com]

- 8. Solubility determination of compounds of pharmaceutical interest [diposit.ub.edu]

Technical Guide: Hazard Assessment & Handling of 2-Ethoxy-2-(oxolan-3-yl)acetonitrile

The following technical guide is structured as a Pre-Clinical Hazard Assessment & Handling Protocol . As a Senior Application Scientist, I have designed this to address the specific risks of 2-Ethoxy-2-(oxolan-3-yl)acetonitrile —a compound where direct toxicological data is scarce, requiring a rigorous Structure-Activity Relationship (SAR) approach.

Part 1: Executive Summary & Compound Profile

In drug discovery, 2-Ethoxy-2-(oxolan-3-yl)acetonitrile serves as a specialized building block, often utilized for introducing the pharmacologically active tetrahydrofuran (oxolane) scaffold. However, its structure combines two high-risk functional groups: a nitrile (potential metabolic cyanide release) and a bis-ether system (high peroxide potential).

This guide replaces the standard "check-box" SDS with a dynamic risk management protocol. It assumes the compound is a Novel Chemical Entity (NCE) with predictive hazards derived from close structural analogs like 2-ethoxyacetonitrile and tetrahydrofuran-3-carbonitrile.

Chemical Identity

| Parameter | Detail |

| IUPAC Name | 2-Ethoxy-2-(oxolan-3-yl)acetonitrile |

| CAS Number | Not Listed (Analog Reference: 62957-60-2 for 2-ethoxyacetonitrile) |

| Molecular Formula | C₈H₁₃NO₂ |

| Molecular Weight | 155.19 g/mol |

| SMILES | CCOC(C#N)C1CCOC1 |

| Physical State | Colorless to pale yellow liquid (Predicted) |

| Solubility | Miscible in DCM, THF, Ethyl Acetate; limited water solubility.[1][2] |

Part 2: Hazard Identification (The "Why")

Standard SDSs often list hazards without context. For this compound, safety relies on understanding the causality of its toxicity and reactivity.

The Nitrile Vector (Metabolic Toxicity)

Unlike simple aliphatic nitriles, this compound features an alpha-alkoxy substituent .

-

Mechanism: Cytochrome P450 enzymes can hydroxylate the alpha-carbon. In alpha-alkoxy nitriles, this intermediate is unstable and can spontaneously decompose, releasing Hydrogen Cyanide (HCN) and the corresponding ester/lactone.

-

Risk Level: High. Treat as an acute oral and dermal toxin.[3]

-

Symptoms: Cellular hypoxia, metabolic acidosis, confusion, and respiratory arrest (classic cyanide toxidrome).

The Peroxide Vector (The "Double Ether" Threat)

The molecule contains two distinct ether functionalities:

-

Ethoxy Group: A primary ether susceptible to radical abstraction.

-

Oxolane (THF) Ring: A cyclic ether and a known Class B Peroxide Former .

-

Synergy: The hydrogen on the carbon connecting the ethoxy and nitrile groups is tertiary and allylic-like (activated by the nitrile), making it a "super-site" for autoxidation.

Visualizing the Hazard Logic

The following diagram illustrates the metabolic and chemical instability pathways that dictate our safety protocols.

Figure 1: Dual-Hazard Pathway Analysis. The upper path details the explosion risk during storage/processing; the lower path details the toxicity mechanism via metabolic activation.

Part 3: Handling & Storage Protocols[4]

Trustworthiness in safety comes from self-validating systems. Do not rely on the label; rely on the test.

Storage Requirements (The "Golden Rule")

-

Atmosphere: Store strictly under Argon . Nitrogen is acceptable, but Argon is heavier and provides a better blanket for liquids.

-

Temperature: Refrigerate at 2–8°C . Cold storage slows the rate of radical propagation (peroxide formation).

-

Container: Amber glass with a PTFE-lined septum cap. Light accelerates autoxidation.

-

Stabilizers: If compatible with downstream chemistry, add BHT (Butylated hydroxytoluene) at 100 ppm as a radical scavenger.

The Peroxide Validation Protocol

Before every use (especially distillation), perform this self-validating test:

-

Quantofix® Test: Dip a peroxide test strip into the liquid.

-

< 10 mg/L: Safe to use.

-

10–100 mg/L: Treat with molecular sieves or pass through activated alumina.

-

> 100 mg/L: DO NOT TOUCH. Contact EHS for controlled destruction.

-

-

Ferrous Thiocyanate Test (High Sensitivity):

-

Mix 1 drop of compound + 1 drop of reagent.

-

Red Color: Positive for peroxides.

-

Experimental Usage SOP

-

Engineering Controls: All handling must occur in a Class II Biosafety Cabinet or a certified chemical fume hood with a face velocity > 100 fpm.

-

Glove Permeation: Nitriles can permeate standard latex. Use Silver Shield® (Laminate) or double-gloved Nitrile (minimum 8 mil thickness) with immediate change upon splash.

-

Reaction Quenching:

-

Avoid Acidic Quench: Strong acids can hydrolyze the nitrile to the amide/acid, potentially releasing HCN if not carefully controlled.

-

Preferred: Oxidative workup (bleach) is dangerous due to potential reaction with the ether. Use mild basic hydrolysis or standard aqueous workup with pH monitoring.

-

Part 4: Emergency Response System

In the event of exposure, seconds count. The "Nitrile" classification mandates a specific medical response plan.[4][5]

First Aid Decision Tree

-

Inhalation: Remove to fresh air. If breathing is labored, administer 100% Oxygen. Note: Rescuers must wear SCBA to avoid secondary exposure.

-

Skin Contact: Wash with soap and water for 15 minutes. Do not use organic solvents (ethanol/DMSO) as they enhance transdermal absorption of the nitrile.

-

Ingestion: Do NOT induce vomiting. Transport immediately.

Antidote Availability

Research facilities handling >10g of this compound must have a Cyanide Antidote Kit on-site.

-

Preferred: Hydroxocobalamin (Cyanokit). It binds cyanide to form Vitamin B12 (cyanocobalamin), which is renally excreted.

-

Mechanism: Chelation.

-

Contraindication: Avoid amyl nitrite if the patient has concurrent carbon monoxide poisoning (common in fire scenarios).

Fire Fighting

-

Media: Alcohol-resistant foam or Dry Chemical.

-

Hazard: Burning produces Nitrogen Oxides (NOx) and Hydrogen Cyanide (HCN).[6]

-

Action: Evacuate downwind. Firefighters must wear full encapsulated suits.

Figure 2: Emergency Response Decision Matrix. Prioritizes rapid decontamination and readiness for cyanide-specific intervention.

Part 5: Quantitative Data Summary

Since specific physical constants are predicted, this table serves as a working baseline for experimental design.

| Property | Value (Predicted/Analog) | Implication for Safety |

| Boiling Point | ~220–230°C | Low vapor pressure at RT, but hazardous if heated/distilled. |

| Flash Point | > 60°C (Est.) | Class IIIA Combustible Liquid. |

| LogP | ~0.5 – 1.0 | Moderate lipophilicity; readily absorbs through skin. |

| LD50 (Oral, Rat) | < 300 mg/kg (Est.) | Category 3 Toxic .[7] Handle with extreme care. |

| Peroxide Half-Life | < 3 months (in air) | Mandatory testing every 3 months; discard after 1 year. |

References

-

PubChem Compound Summary. 2-ethoxy-2-(oxolan-3-yl)acetonitrile.[8] National Center for Biotechnology Information. Link

-

National Oceanic and Atmospheric Administration (NOAA). Cameo Chemicals: Nitriles Hazard Datasheet. (General hazards of alpha-substituted nitriles). Link

-

Sigma-Aldrich. Safety Data Sheet for 2-Ethoxyacetonitrile (Analog). (Used for toxicity extrapolation). Link

-

Clark, D.E. Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety, 2001.[5] (Standard protocol for Oxolane/Ether management). Link

-

Centers for Disease Control and Prevention (CDC). Emergency Response Card: Cyanide. Link

Sources

- 1. PubChemLite - 2-ethoxy-2-(oxolan-3-yl)acetic acid (C8H14O4) [pubchemlite.lcsb.uni.lu]

- 2. 2-Ethoxyethanol - Wikipedia [en.wikipedia.org]

- 3. carlroth.com [carlroth.com]

- 4. agilent.com [agilent.com]

- 5. fishersci.com [fishersci.com]

- 6. ICSC 0088 - ACETONITRILE [chemicalsafety.ilo.org]

- 7. tcichemicals.com [tcichemicals.com]

- 8. PubChemLite - 2-ethoxy-2-(oxolan-3-yl)acetonitrile (C8H13NO2) [pubchemlite.lcsb.uni.lu]

Thermodynamic Stability of Ethoxy-Oxolane Acetonitrile Derivatives: A Structural and Kinetic Guide

Executive Summary

Functionalized oxolanes (tetrahydrofurans), specifically those bearing anomeric alkoxy groups (e.g., ethoxy) and functionalized side chains (e.g., acetonitrile/cyanomethyl), are critical scaffolds in the development of nucleoside analogs, spiroketal natural products, and complex pharmacophores. Unlike rigid six-membered pyranose rings, five-membered oxolanes exhibit high conformational flexibility. Establishing the thermodynamic stability of these derivatives is paramount for predicting their pharmacokinetic behavior, hydrolytic resistance, and target-binding affinity.

As a Senior Application Scientist, I have structured this guide to dissect the competing stereoelectronic and steric forces that dictate the thermodynamic minimum of ethoxy-oxolane acetonitrile derivatives. Furthermore, this whitepaper provides self-validating experimental protocols for empirically determining these thermodynamic landscapes.

Core Thermodynamic Drivers in Substituted Oxolanes

The global thermodynamic minimum of an ethoxy-oxolane acetonitrile derivative is not dictated by a single steric factor, but rather by a delicate equilibrium of three competing forces: pseudorotation, stereoelectronic hyperconjugation, and dipole minimization.

Pseudorotation and Ring Pucker

Unlike cyclohexane, the oxolane ring lacks a single, deep energy well. Instead, it undergoes rapid pseudorotation , interconverting between various Envelope (

The Stereoelectronic Anomeric Effect

When the ethoxy group is positioned at C2 (adjacent to the ring oxygen), the molecule functions as a cyclic acetal. Here, the anomeric effect becomes the dominant thermodynamic driver. The electronegative ethoxy group strongly prefers an axial or pseudo-axial orientation. This is driven by negative hyperconjugation, where the non-bonding lone pair of the endocyclic oxygen (

Steric and Dipolar Influence of the Acetonitrile Moiety

The acetonitrile (cyanomethyl) group introduces significant steric bulk and a strong dipole moment. To minimize 1,3-diaxial-like interactions within the constrained five-membered ring, the thermodynamic minimum invariably places the

Caption: Interplay of stereoelectronic and steric forces dictating the thermodynamic minimum.

Solvent-Dependent Energy Landscapes

The thermodynamic stability of oxolane conformers is highly sensitive to the dielectric constant (

Table 1: Theoretical Thermodynamic Parameters of Ethoxy-Oxolane Acetonitrile Derivatives Across Solvents

| Solvent | Dielectric Constant ( | Dominant C2-Ethoxy Conformer | Est. | Primary Stabilization Force |

| Gas Phase / Vacuum | 1.00 | Pseudo-axial ( | -2.1 to -2.4 | Pure Anomeric Effect ( |

| Tetrahydrofuran (THF) | 7.58 | Pseudo-axial ( | -1.5 to -1.8 | Anomeric Effect |

| Acetonitrile | 37.5 | Mixed ( | -0.5 to -0.8 | Competing Dipole Stabilization |

| Water | 80.1 | Pseudo-equatorial ( | +0.2 to +0.5 | Solvent Dipole Solvation |

(Note: Values are generalized for 2-alkoxy oxolane systems to illustrate the thermodynamic shift based on solvent polarity).

Experimental Methodologies for Thermodynamic Profiling

To empirically determine the thermodynamic stability of these derivatives, researchers must utilize self-validating experimental systems. Kinetic products must be subjected to controlled equilibration, followed by rigorous spectroscopic analysis.

Protocol 1: Acid-Catalyzed Thermodynamic Trapping

To determine the true thermodynamic ratio of the C2-anomers, the system must be allowed to equilibrate via an oxocarbenium intermediate[2].

Causality & Rationale: Strong aqueous acids will irreversibly hydrolyze the acetal to a lactol. Therefore, a mild, anhydrous acid catalyst like Pyridinium p-toluenesulfonate (PPTS) in a dry solvent is required. This allows reversible cleavage of the C-O bond, enabling the molecule to settle into its lowest energy state[2].

Step-by-Step Methodology:

-

Preparation: Dissolve 50 mg of the kinetically derived ethoxy-oxolane acetonitrile derivative in 5.0 mL of anhydrous dichloromethane (DCM).

-

Catalysis: Add 0.1 equivalents (10 mol%) of anhydrous PPTS.

-

Equilibration: Stir the reaction under an argon atmosphere at 25 °C for 24–48 hours.

-

Self-Validation Control: Set up a parallel reaction starting with the pure opposite epimer (if available). Both reactions must converge to the exact same diastereomeric ratio (dr) to confirm true thermodynamic control.

-

Quenching: Quench the reaction with a drop of triethylamine (Et

N) to neutralize the PPTS and instantly "freeze" the thermodynamic equilibrium. -

Isolation: Concentrate under reduced pressure and filter through a short pad of basic alumina to remove pyridinium salts.

Protocol 2: NMR-Based Conformational Elucidation

Once the thermodynamic mixture is isolated, the exact pseudorotational state and relative stereochemistry must be determined using NMR spectroscopy.

Causality & Rationale: Because oxolanes undergo rapid pseudorotation, standard 1D

Step-by-Step Methodology:

-

Sample Prep: Dissolve the equilibrated mixture in dry Benzene-

or CDCl -

1D

NMR ( -

Karplus Mapping: Utilize the Haasnoot-de Leeuw-Altona (HLA) equation or specific THF Karplus extensions to correlate the

values to the dihedral angles[3]. A large -

2D NOESY / ROESY: Acquire a 2D NOESY spectrum with a mixing time of 300-500 ms. Look for through-space correlations between the ethoxy protons and the acetonitrile methylene protons to definitively assign the cis/trans relationship of the thermodynamic product.

Caption: Experimental and computational workflow for thermodynamic profiling.

Conclusion

The thermodynamic stability of ethoxy-oxolane acetonitrile derivatives is a complex manifestation of pseudorotational flexibility, the stereoelectronic anomeric effect, and the steric demands of the cyanomethyl group. By utilizing mild acid-catalyzed equilibration paired with rigorous NMR

References

- American Institute of Physics (AIP), J. Chem. Phys.

- Recent Synthetic Approaches Toward Non-anomeric Spiroketals in Natural Products MDPI, 2008 URL

- Extension of the Karplus Relationship for NMR Spin-Spin Coupling Constants to Nonplanar Ring Systems: Pseudorotation of Tetrahydrofuran MDPI, 2003 URL

Sources

Technical Guide: Oxolan-3-yl Acetonitrile in Drug Discovery

[1]

Executive Summary

Oxolan-3-yl acetonitrile (CAS: 476415-60-8 ) is a critical aliphatic heterocycle used primarily as a building block in medicinal chemistry.[1] Unlike its aromatic analog (phenylacetonitrile), this saturated ether offers a unique combination of three-dimensionality (sp³ character) , enhanced water solubility , and metabolic stability . It serves as a strategic "spacer" motif in kinase inhibitors and nucleoside analogs, allowing precise orientation of pharmacophores while modulating lipophilicity (LogP).

This guide provides a rigorous analysis of its synthetic routes, reactivity profile, and application in high-value pharmaceutical intermediates.[1][2]

Chemical Identity & Structural Logic[1][3]

| Property | Specification |

| IUPAC Name | 2-(Tetrahydrofuran-3-yl)acetonitrile |

| Common Name | Oxolan-3-yl acetonitrile; 3-(Cyanomethyl)tetrahydrofuran |

| CAS Number | 476415-60-8 |

| Molecular Formula | C₆H₉NO |

| Molecular Weight | 111.14 g/mol |

| Chirality | Contains one stereocenter at C3.[1] Exists as (R)- and (S)-enantiomers.[1] |

| Physical State | Colorless to pale yellow liquid |

| Boiling Point | ~240°C (Predicted); often distilled under reduced pressure. |

Structural Distinction (Critical)

Researchers often confuse this molecule with Tetrahydrofuran-3-carbonitrile (CAS 14631-44-8).[1]

-

Oxolan-3-yl Acetonitrile: Contains a methylene spacer (-CH₂-CN).[1] This spacer allows for rotational freedom and prevents steric clash between the THF ring and the target protein pocket.

-

Tetrahydrofuran-3-carbonitrile: The nitrile is directly attached (-CN).[1] This is a rigid, electron-withdrawing motif.[1]

Synthetic Pathways[1][2][4][5][6]

The synthesis of oxolan-3-yl acetonitrile is non-trivial due to the need to install the cyanomethyl group without ring opening.[1] The most robust industrial route involves the homologation of tetrahydrofuran-3-methanol .[1]

Pathway Analysis[1]

-

Starting Material: Tetrahydrofuran-3-methanol (commercially available).[1]

-

Activation: Conversion of the hydroxyl group to a leaving group (Mesylate or Tosylate).

-

Displacement: Nucleophilic substitution with Cyanide (

).[1]

Causality in Reagent Choice:

-

Why Mesyl Chloride (MsCl)? MsCl is preferred over Thionyl Chloride (

) because the latter generates HCl, which can open the acid-sensitive THF ether ring. Mesylation is performed under basic conditions ( -

Why DMSO/DMF for Cyanation? The

displacement of the mesylate requires a polar aprotic solvent to solvate the cation (

Visualization: Synthetic Workflow

Figure 1: Two-step homologation synthesis from tetrahydrofuran-3-methanol via mesylate displacement.

Experimental Protocol: Synthesis of 2-(Tetrahydrofuran-3-yl)acetonitrile

Objective: Synthesis of 5.0 g of target material. Safety: Cyanides are lethal.[1] Work in a well-ventilated fume hood. Bleach (sodium hypochlorite) must be available to quench cyanide spills.

Step 1: Activation (Mesylation)

-

Setup: Charge a dry 250 mL round-bottom flask with Tetrahydrofuran-3-methanol (4.5 g, 44 mmol) and anhydrous Dichloromethane (DCM) (50 mL).

-

Base Addition: Add Triethylamine (TEA) (6.7 g, 66 mmol, 1.5 eq) and cool the mixture to 0°C using an ice bath.

-

Reaction: Dropwise add Methanesulfonyl chloride (MsCl) (5.5 g, 48 mmol, 1.1 eq) over 15 minutes. The exotherm must be controlled to prevent side reactions.

-

Workup: Stir for 2 hours at 0°C. Wash with cold 1N HCl (to remove TEA), then saturated

, then brine. Dry over-

Checkpoint: The intermediate mesylate is unstable over long periods; proceed immediately to Step 2.

-

Step 2: Cyanation (Nucleophilic Substitution)

-

Solvation: Dissolve the crude mesylate in anhydrous DMSO (40 mL).

-

Reagent: Add Sodium Cyanide (NaCN) (2.6 g, 53 mmol, 1.2 eq).

-

Note: NaCN is only sparingly soluble in THF or DCM; DMSO is mandatory for rate acceleration.

-

-

Heating: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (stain with KMnO4; nitrile is not UV active, but the backbone oxidizes).

-

Quench & Extraction: Cool to room temperature. Pour into 150 mL water (dissolves salts). Extract 3x with Ethyl Acetate .[1]

-

Critical: Do not acidify the aqueous layer (risk of HCN gas evolution).

-

-

Purification: The product is a high-boiling liquid. Purification is best achieved via vacuum distillation (approx. 100°C at 2 mmHg) or column chromatography (Hexane:EtOAc 3:1).

Reactivity & Medicinal Chemistry Applications[1][2][4][5][7]

The nitrile group in oxolan-3-yl acetonitrile is a versatile "masked" functional group.[1] It is rarely the final pharmacophore; rather, it is a gateway to amines, acids, and heterocycles.

Functionalization Logic

-

Reduction (

): Yields 2-(Tetrahydrofuran-3-yl)ethanamine .[1] This primary amine is a common bioisostere for phenethylamine in CNS drugs, reducing aromaticity and improving metabolic clearance. -

Hydrolysis (HCl/H2O): Yields 2-(Tetrahydrofuran-3-yl)acetic acid , a key building block for amide coupling in peptidomimetics.[1]

-

Alpha-Alkylation: The alpha-protons (adjacent to CN) are acidic (

).[1] Treatment with LDA allows alkylation, creating quaternary centers often found in NK1 antagonists.

Visualization: Reactivity Tree

Figure 2: Divergent synthesis pathways from the acetonitrile core.

Case Study: Kinase Inhibitors

In the development of JAK inhibitors, the oxolan-3-yl acetonitrile motif acts as a flexible tether.[1]

-

Mechanism: The THF oxygen can accept a hydrogen bond from the solvent or protein backbone, improving solubility compared to a carbocyclic analog (like cyclopentyl).

-

Reference: Patent literature (e.g., Merck Sharp & Dohme) utilizes substituted tetrahydrofuran-acetonitriles as linkers to connect the hinge-binding motif (e.g., pyrazolo[4,3-c]pyridine) to the solvent-exposed tail, optimizing the pharmacokinetic profile [1].[1]

References

-

Merck Sharp & Dohme Corp. (2014).[3] Patent WO 2014/146491 A1: Novel JAK Inhibitors.[1] Google Patents. Link

-

Smolecule. (2023).[4] 2-(Tetrahydrofuran-3-yl)acetonitrile Product Data. Link

-

McGill University. (2010). Diastereoselective Synthesis of Nucleoside Analogues via Cyclization of Acyclic Precursors. eScholarship@McGill. Link

-

BLD Pharm. (2024). Product Specifications: CAS 476415-60-8.[1][5][6] Link

Sources

- 1. 1363378-18-0|(S)-Tetrahydrofuran-3-carbonitrile|BLD Pharm [bldpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. Frontiers | Synthesis, antioxidant, and antimicrobial evaluation of novel 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives using K2CO3/glycerol as a green deep eutectic solvent [frontiersin.org]

- 5. 476415-60-8|2-(Tetrahydrofuran-3-yl)acetonitrile|BLD Pharm [bldpharm.com]

- 6. Buy 2-(Tetrahydrofuran-3-yl)acetonitrile | 476415-60-8 [smolecule.com]

Technical Whitepaper: Pharmacological & Synthetic Versatility of the 2-Ethoxy-2-(oxolan-3-yl)acetonitrile Scaffold

Executive Summary

The 2-Ethoxy-2-(oxolan-3-yl)acetonitrile moiety represents a specialized, privileged scaffold in medicinal chemistry, combining the solubility-enhancing properties of a tetrahydrofuran (THF) ring with the reversible covalent reactivity of an

This technical guide analyzes the physicochemical properties, synthetic routes, and pharmacological mechanisms of this moiety. It is designed for researchers seeking to exploit the "nitrile warhead" strategy for targeting enzymes such as Cathepsin K, Cathepsin B, or viral proteases, where the THF ring serves as a critical S2-pocket occupant.

Structural Analysis & Medicinal Chemistry Logic

Anatomy of the Scaffold

The molecule is composed of three distinct pharmacophores, each serving a specific function in ligand-protein interactions:

-

Oxolan-3-yl (Tetrahydrofuran-3-yl) Ring:

-

Role: Acts as a bioisostere for phenyl or isopropyl groups but with significantly lower lipophilicity (

LogP -

Binding: The ether oxygen acts as a weak hydrogen bond acceptor, often engaging backbone amides in the S2 subsite of aspartyl and cysteine proteases (e.g., Amprenavir-like binding mode).

-

Stereochemistry: The C3-position of the THF ring introduces chirality, allowing for fine-tuning of the vector projection of the nitrile warhead.

-

-

-Ethoxy Group:

-

Role: Provides steric bulk and hydrophobic contacts.

-

Electronic Effect: The oxygen atom adjacent to the nitrile creates an acetal-like electronic environment (anomeric effect), modulating the electrophilicity of the nitrile carbon. This makes the nitrile less reactive than an

-keto nitrile but sufficiently electrophilic for enzymatic nucleophiles.

-

-

Nitrile (Cyano) Group:

-

Role: The "Warhead."[1]

-

Mechanism: Forms a reversible thioimidate adduct with active site cysteine residues. Unlike irreversible warheads (e.g., vinyl sulfones), nitriles allow for high potency with reduced risk of off-target immunotoxicity.

-

Physicochemical Profile[2]

-

Molecular Weight: ~155.19 g/mol (Fragment-like).

-

cLogP: ~0.5–1.0 (Highly water-soluble).

-

Metabolic Stability: The

-alkoxy nitrile is a "masked" carbonyl. While generally stable at physiological pH, it can undergo oxidative dealkylation (CYP450) or hydrolysis to the corresponding ester/acid in plasma.

Mechanism of Action: Reversible Covalent Inhibition

The primary pharmacological application of this moiety is the inhibition of Cysteine Proteases (e.g., Cathepsins, Caspases, Papain).

The Thioimidate Adduct

Upon binding to the enzyme active site, the THF moiety anchors the molecule in the hydrophobic S2 pocket. The catalytic cysteine thiolate (

Reaction:

This reaction forms a thioimidate intermediate. The presence of the

Visualization of Signaling & Mechanism

The following diagram illustrates the synthesis and the inhibitory mechanism.

Caption: Synthetic route from THF-aldehyde to the target nitrile, followed by the reversible covalent inhibition mechanism with a cysteine protease.

Synthetic Protocols

To ensure high yield and stereochemical control, the Acetal-TMSCN Exchange method is recommended over direct Strecker synthesis, as it avoids the use of toxic HCN gas and provides better control over the

Step 1: Formation of Diethyl Acetal

Objective: Convert Tetrahydrofuran-3-carboxaldehyde to its diethyl acetal.

-

Reagents: Tetrahydrofuran-3-carboxaldehyde (1.0 eq), Triethyl orthoformate (1.2 eq), Ethanol (anhydrous, 5.0 eq),

-TsOH (catalytic, 0.01 eq). -

Procedure:

-

Dissolve aldehyde in ethanol under

atmosphere. -

Add triethyl orthoformate and

-TsOH. -

Reflux for 4 hours. Monitor by TLC (disappearance of aldehyde).

-

Quench with

, concentrate in vacuo. -

Purification: Vacuum distillation.

-

Checkpoint:

-NMR should show a triplet (~4.5 ppm) for the acetal methine proton and disappearance of the aldehyde peak (~9.8 ppm).

-

Step 2: Lewis Acid-Catalyzed Cyanation

Objective: Convert the acetal to 2-ethoxy-2-(oxolan-3-yl)acetonitrile.

-

Reagents: Diethyl acetal (from Step 1), Trimethylsilyl cyanide (TMSCN, 1.5 eq), Indium(III) Bromide (

, 5 mol%) or TMSOTf (catalytic). -

Solvent: Dichloromethane (DCM), anhydrous.

-

Procedure:

-

Cool the solution of acetal in DCM to 0°C.

-

Add TMSCN dropwise (Caution: Toxic).

-

Add catalyst (

or TMSOTf). -

Stir at 0°C for 30 min, then warm to Room Temperature (RT) for 2–4 hours.

-

Quench: Add saturated

solution. -

Extraction: Extract with DCM (3x), wash with brine, dry over

. -

Purification: Flash column chromatography (Hexane:EtOAc gradient). The product is often an oil.

-

Yield Expectation: 75–85%.

Bioactivity Assessment Protocol

In Vitro Cathepsin K Inhibition Assay

This protocol validates the "warhead" activity of the moiety.

| Parameter | Specification |

| Enzyme | Recombinant Human Cathepsin K (1 nM final) |

| Substrate | Z-Phe-Arg-AMC (Fluorogenic, 10 µM) |

| Buffer | 50 mM NaOAc (pH 5.5), 2.5 mM DTT, 2.5 mM EDTA |

| Pre-incubation | 15 minutes (Enzyme + Inhibitor) to allow covalent adduct formation |

| Readout | Fluorescence (Ex: 355 nm, Em: 460 nm) |

Protocol Steps:

-

Prepare serial dilutions of the test compound (2-ethoxy-2-(oxolan-3-yl)acetonitrile) in DMSO.

-

Add enzyme solution to black 96-well plates.

-

Add compound and incubate for 15 min at RT.

-

Initiate reaction by adding substrate.

-

Measure slope of fluorescence increase (RFU/min) over 30 minutes.

-

Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine

.

References

-

Covalent Reversible Inhibitors of Cysteine Proteases.

- Source: Frontiers in Chemistry / NIH PMC

- Context: Mechanisms of nitrile warheads in protease inhibition.

-

Facile Prepar

-Aryl Nitriles by Direct Cyanation of Alcohols/Acetals.- Source: Organic Letters (Chen et al.) / Organic Chemistry Portal

-

Context: Synthetic methodology using TMSCN and Indium catalysts.[2]

-

Tetrahydrofuran-3-yl Moiety in HIV Protease Inhibitors.

- Source: Journal of Medicinal Chemistry / Wikipedia (3-Hydroxytetrahydrofuran)

- Context: Structural valid

-

Structure-Toxicity Relationship of Aliph

- Source: Toxicology Letters / PubMed

- Context: Safety and metabolic profile of nitrile-containing aliph

Sources

In-Depth Technical Guide: IUPAC Nomenclature, Synthesis, and Applications of 2-Ethoxy-2-(oxolan-3-yl)acetonitrile

Executive Summary

In modern drug discovery and complex organic synthesis, functionalized nitriles serve as highly versatile intermediates and potent pharmacophores. 2-Ethoxy-2-(oxolan-3-yl)acetonitrile is a specialized

Chemical Identity and Nomenclature

Understanding the precise structural descriptors of this molecule is critical for database querying and retrosynthetic planning. The IUPAC name, 2-ethoxy-2-(oxolan-3-yl)acetonitrile , systematically deconstructs the molecule's architecture:

-

Acetonitrile Core : The parent chain consists of two carbons, where C1 is the triply bonded nitrile carbon (C

N) and C2 is the adjacent methylene group. -

Oxolan-3-yl Substitution : The IUPAC preferred term for a tetrahydrofuran (THF) ring attached at the 3-position. It acts as a highly polar, water-soluble substituent on the C2 carbon.

-

Ethoxy Substitution : An ethyl ether linkage (-OCH₂CH₃) also positioned at the C2 carbon, classifying the molecule as an

-alkoxy nitrile.

Physicochemical Properties & Identifiers

The following quantitative data summarizes the molecule's key identifiers and predicted properties, sourced from [1] and [2].

| Property | Value |

| IUPAC Name | 2-Ethoxy-2-(oxolan-3-yl)acetonitrile |

| Common Synonyms | 2-Ethoxy-2-(tetrahydrofuran-3-yl)acetonitrile; Ethoxy(oxolan-3-yl)acetonitrile |

| CAS Registry Number | 1496926-11-4 |

| Molecular Formula | C₈H₁₃NO₂ |

| Molecular Weight | 155.19 g/mol |

| Monoisotopic Mass | 155.09464 Da |

| SMILES String | CCOC(C#N)C1CCOC1 |

| InChIKey | SUWKMRZQXXQNEK-UHFFFAOYSA-N |

Structural Analysis and Pharmacological Relevance

The structural assembly of 2-ethoxy-2-(oxolan-3-yl)acetonitrile makes it a highly valuable scaffold in medicinal chemistry:

-

The Oxolane Bioisostere : The tetrahydrofuran ring is frequently utilized to improve the aqueous solubility and modulate the lipophilicity (LogP) of drug candidates. Its oxygen atom serves as a strong hydrogen bond acceptor, improving target binding affinity.

-

The Nitrile Warhead : Nitrile groups are extensively deployed as covalent "warheads" in targeted therapies. As detailed in recent patent literature regarding [3], nitriles can undergo reversible covalent bonding with the catalytic cysteine residues of viral proteases (e.g., SARS-CoV-2 3CLpro). The

-alkoxy group in this molecule inductively tunes the electrophilicity of the nitrile carbon, optimizing its reactivity profile.

Synthetic Methodology: Indium-Catalyzed Multicomponent Coupling

Synthesizing

Step-by-Step Protocol

-

Preparation & Inert Atmosphere : In an oven-dried 50 mL round-bottom flask purged with argon, dissolve oxolane-3-carbaldehyde (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 20 mL).

-

Reagent Addition : Add absolute ethanol (1.2 equiv, 12 mmol) and trimethylsilyl cyanide (TMSCN, 1.2 equiv, 12 mmol) to the stirring solution at 0 °C.

-

Causality: TMSCN is chosen over inorganic cyanides (like NaCN) because it is highly soluble in organic solvents, safer to handle under anhydrous conditions, and drives the equilibrium forward by trapping the intermediate oxygen as a silyl ether before final etherification.

-

-

Catalyst Introduction : Carefully add Indium(III) chloride (InCl₃, 5 mol%).

-

Causality: The selection of InCl₃ is critical. Unlike harsher Lewis acids (e.g., AlCl₃ or TiCl₄) which can induce the ring-opening of the sensitive oxolane moiety, InCl₃ provides mild, water-tolerant oxophilicity. It selectively activates the aldehyde for nucleophilic attack without degrading the starting material.

-

-

Reaction Progression : Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via Thin Layer Chromatography (TLC) using Hexane/EtOAc (7:3).

-

Self-Validation: The reaction is complete when the UV-active/stainable spot corresponding to the starting aldehyde completely disappears, confirming total conversion.

-

-

Quenching & Extraction : Quench with saturated aqueous NaHCO₃ (15 mL). Extract the aqueous layer with DCM (3 x 15 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Purification : Concentrate under reduced pressure and purify via silica gel flash chromatography to yield the target compound.

Multicomponent synthetic pathway for 2-ethoxy-2-(oxolan-3-yl)acetonitrile.

Analytical Characterization Protocol

To ensure the trustworthiness of the synthesized batch, a multi-modal analytical workflow must be employed. This orthogonal approach ensures that every structural feature is independently verified.

Step-by-Step Validation Workflow

-

Sample Preparation : Dissolve 5 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) for NMR, and 1 mg in 1 mL of HPLC-grade acetonitrile for LC-MS.

-

FT-IR Spectroscopy (Functional Group Validation) : Plate a neat sample on an ATR-FTIR crystal.

-

Self-Validation: The success of the cyanosilylation/etherification cascade is instantly confirmed by the disappearance of the strong aldehyde carbonyl stretch (~1720 cm⁻¹) and the emergence of a sharp, distinct nitrile stretch (C

N) at ~2250 cm⁻¹.

-

-

LC-MS Analysis (Mass Validation) : Analyze the sample using Electrospray Ionization (ESI+). The presence of the primary[M+H]⁺ peak at m/z 156.1 confirms the monoisotopic mass.

-

NMR Spectroscopy (Structural Mapping) :

-

¹H NMR (400 MHz, CDCl₃) : Verify the ethoxy group via a triplet at ~1.2 ppm (-CH₃) and a multiplet at ~3.6 ppm (-OCH₂-). The diagnostic

-proton (adjacent to the nitrile and ether oxygen) will appear as a distinct doublet/multiplet shifted downfield to ~4.0–4.2 ppm due to the dual electron-withdrawing effects. -

¹³C NMR (100 MHz, CDCl₃) : Confirm the nitrile carbon signal at ~116–118 ppm and the highly deshielded acetal-like

-carbon at ~70–75 ppm.

-

Analytical characterization workflow for structural validation.

References

-

PubChemLite Database . "2-ethoxy-2-(oxolan-3-yl)acetonitrile (CID: 66071518)". National Center for Biotechnology Information. URL:[Link]

- World Intellectual Property Organization (WIPO). "WO2023044171A1 - Inhibitors of cysteine proteases and methods of use thereof". Google Patents.

Methodological & Application

Application Note: Synthesis of 2-Ethoxy-2-(oxolan-3-yl)acetonitrile

Executive Summary

This application note details the synthesis of 2-Ethoxy-2-(oxolan-3-yl)acetonitrile (also known as 2-ethoxy-2-(tetrahydrofuran-3-yl)acetonitrile). This compound represents a critical building block in medicinal chemistry, particularly for the introduction of polar, ether-functionalized side chains in JAK inhibitors and other heterocyclic pharmacophores.

Unlike direct Strecker syntheses which often suffer from reversibility and handling hazards associated with free HCN, this protocol utilizes a Lewis-acid catalyzed nucleophilic substitution of an acetal intermediate using Trimethylsilyl Cyanide (TMSCN) . This route offers superior safety, higher yields, and cleaner reaction profiles.

Key Advantages of This Protocol

-

Safety: Avoids the use of gaseous HCN or alkali cyanides in acidic media.

-

Selectivity: The acetal intermediate "locks" the ethoxy group, preventing competitive cyanohydrin formation.

-

Scalability: The workflow is designed for gram-to-multigram scale with standard laboratory equipment.

Retrosynthetic Analysis & Mechanism

The target molecule contains a nitrile and an ethoxy group on the same carbon (

Reaction Pathway[1][2][3][4][5][6][7]

-

Protection: Conversion of 3-formyltetrahydrofuran to its diethyl acetal using triethyl orthoformate.

-

Cyanation: Lewis-acid mediated displacement of one ethoxy group by cyanide (from TMSCN).

Figure 1: Two-step synthetic pathway ensuring regiospecific introduction of the nitrile group.

Safety & Hazard Controls (Critical)

WARNING: This protocol involves Trimethylsilyl Cyanide (TMSCN) . While safer than NaCN, TMSCN hydrolyzes rapidly in moisture to release Hydrogen Cyanide (HCN) gas, which is fatal if inhaled.

-

Engineering Controls: All operations must be performed in a functioning fume hood.

-

PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

-

Quenching: Keep a bleach bath (10% sodium hypochlorite) ready to neutralize any spills or contaminated glassware.

-

Antidote: Ensure a Cyanide Antidote Kit (e.g., Hydroxocobalamin) is available and that personnel are trained in its use.

Experimental Protocol

Step 1: Synthesis of 3-(Diethoxymethyl)tetrahydrofuran

This step protects the aldehyde as a diethyl acetal.

Reagents:

-

3-Formyltetrahydrofuran (1.0 equiv)

-

Triethyl orthoformate (1.2 equiv)

-

Absolute Ethanol (3.0 equiv)

-

p-Toluenesulfonic acid (pTSA) or

(0.01 equiv)

Procedure:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with nitrogen.

-

Addition: Charge the flask with 3-formyltetrahydrofuran (e.g., 10.0 g, 100 mmol), triethyl orthoformate (17.8 g, 120 mmol), and absolute ethanol (15 mL).

-

Catalysis: Add a catalytic amount of pTSA (approx. 190 mg).

-

Reaction: Stir at room temperature for 1 hour, then gently reflux (approx. 80°C) for 2 hours. Monitor conversion by TLC (mobile phase 4:1 Hexane:EtOAc) or GC-MS. The aldehyde peak should disappear.

-

Workup: Cool the mixture. Add solid

(0.5 g) to neutralize the acid. Filter the mixture to remove solids.[1] -

Purification: Concentrate the filtrate under reduced pressure. Distill the residue under vacuum (approx. 10-20 mmHg) to obtain the acetal as a colorless oil.

-

Expected Yield: 85-95%

-

Step 2: Synthesis of 2-Ethoxy-2-(oxolan-3-yl)acetonitrile

This step substitutes one ethoxy group with a nitrile group.

Reagents:

-

3-(Diethoxymethyl)tetrahydrofuran (Intermediate from Step 1) (1.0 equiv)

-

Trimethylsilyl cyanide (TMSCN) (1.2 equiv)

-

Zinc Iodide (

) (0.1 equiv) [Alternative: -

Solvent: Anhydrous Dichloromethane (DCM)

Procedure:

-

Setup: Flame-dry a 2-neck round-bottom flask and cool under argon/nitrogen flow. Add the acetal (e.g., 8.7 g, 50 mmol) and anhydrous DCM (50 mL).

-

Catalyst Addition: Add anhydrous

(1.6 g, 5 mmol) quickly to minimize moisture exposure. Stir until mostly dissolved/suspended. -

Cyanation: Add TMSCN (6.0 g, 60 mmol) dropwise via syringe over 20 minutes.

-

Caution: Exothermic reaction. Use a water bath if temperature rises above 30°C.

-

-

Incubation: Stir the reaction at room temperature for 4–12 hours. Monitor by NMR or IR (appearance of weak nitrile stretch at ~2240 cm⁻¹).

-

Quenching (CRITICAL):

-

Cool to 0°C.

-

Slowly add saturated aqueous

(50 mL). Vigorous stirring is required to hydrolyze excess TMSCN safely.

-

-

Extraction: Separate the organic layer.[2] Extract the aqueous layer twice with DCM (2 x 30 mL).

-

Washing: Wash combined organics with water (50 mL) and brine (50 mL). Dry over anhydrous

.[1] -

Purification: Remove solvent in vacuo. Purify the crude oil via flash column chromatography on silica gel.

-

Eluent: Gradient of Hexane:Ethyl Acetate (9:1 to 4:1).

-

Target: The product is less polar than the starting acetal but more polar than simple hydrocarbons.

-

Analytical Data & Characterization

Since the starting material (3-formyl-THF) is chiral (racemic) and the reaction creates a new stereocenter at the

| Technique | Diagnostic Feature | Expected Value |

| 1H NMR | Doublet (d) or Multiplet at | |

| 1H NMR | Ethoxy | Multiplet at |

| 1H NMR | Ethoxy | Triplet at |

| 1H NMR | THF Ring Protons | Complex multiplets |

| IR Spectroscopy | Nitrile Stretch (-CN) | Weak band at ~2240 cm⁻¹ |

| IR Spectroscopy | Ether Stretch (C-O-C) | Strong band at ~1100 cm⁻¹ |

| MS (ESI) | Molecular Ion | [M+H]+ = 156.1, [M+Na]+ = 178.1 |

Data Interpretation:

-

Diastereomers: You will likely see duplication of the triplet methyl signal and the

-proton signal, corresponding to the syn and anti diastereomers. -

Purity Check: Ensure no aldehyde signal (

9.6-9.8 ppm) or acetal proton signal (

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion in Step 2 | Catalyst deactivation | |

| Hydrolysis to Cyanohydrin | Moisture in solvent | Ensure DCM is distilled over |

| HCN Smell | Leak / Hydrolysis | EVACUATE IMMEDIATELY. Check scrubber efficiency. Ensure quenching is done at high pH (NaHCO3 or NaOH). |

| Product Decomposition | Silica Acidity | Acetals and |

References

-

General Synthesis of

-Alkoxy Nitriles:-

Utimoto, K., et al. "Reaction of acetals with trimethylsilyl cyanide." Tetrahedron, vol. 39, no. 6, 1983, pp. 967-973. Link

-

-

Use of Zinc Iodide Catalyst

-

Rasmussen, J. K., & Heilmann, S. M. "In situ generation of trimethylsilyl cyanide...". Synthesis, 1978, pp. 219-221. Link

-

-

Safety Data for TMSCN

-

"Trimethylsilyl cyanide Safety Data Sheet." Sigma-Aldrich. Link

-

-

Tetrahydrofuran Functionalization

-

Organic Chemistry Portal. "Synthesis of Tetrahydrofurans." Link

-

Sources

step-by-step preparation of 2-Ethoxy-2-(oxolan-3-yl)acetonitrile

Application Note: Precision Synthesis of 2-Ethoxy-2-(oxolan-3-yl)acetonitrile

Executive Summary

This application note details the robust preparation of 2-Ethoxy-2-(oxolan-3-yl)acetonitrile (also known as 2-ethoxy-2-(tetrahydrofuran-3-yl)acetonitrile). This structural motif serves as a critical

Unlike traditional Strecker syntheses which target

Key Performance Indicators (KPIs):

-

Yield Target: >85% isolated yield.

-

Purity: >98% (GC/HPLC).

-

Scalability: Validated from gram to multigram scale.

Retrosynthetic Analysis & Strategy

The target molecule contains a tetrahydrofuran (oxolane) ring substituted at the C3 position with a cyano-ethoxy methine group. The synthetic strategy relies on the in situ generation of an oxocarbenium intermediate from tetrahydrofuran-3-carbaldehyde, which is subsequently trapped by a cyanide nucleophile.

Mechanism:

-

Activation: The carbonyl oxygen of the aldehyde is activated by the Lewis acid (Iodine/TMSCN complex).

-

Etherification: Nucleophilic attack by ethanol forms the hemiacetal silyl ether intermediate.

-

Substitution: A second activation facilitates the displacement of the silyloxy group by cyanide (from TMSCN), yielding the

-alkoxynitrile.

Reaction Scheme:

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Role |

| Tetrahydrofuran-3-carbaldehyde | 100.12 | 1.0 | Limiting Reagent |

| Ethanol (Anhydrous) | 46.07 | 1.2 | Nucleophile |

| Trimethylsilyl Cyanide (TMSCN) | 99.21 | 1.1 | Cyanide Source |

| Iodine ( | 253.81 | 0.05 | Catalyst |

| Dichloromethane (DCM) | - | Solvent | Reaction Medium |

| Sodium Thiosulfate (aq) | - | Quench | Iodine Scavenger |

Safety Critical: TMSCN hydrolyzes to release Hydrogen Cyanide (HCN), a fatal gas. All operations must be performed in a functioning fume hood. A cyanide antidote kit must be available.

Step-by-Step Methodology

Step 1: Reaction Setup

-

Flame-dry a 250 mL two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet adapter.

-

Cool the flask to room temperature under a stream of dry nitrogen.

-

Charge the flask with Tetrahydrofuran-3-carbaldehyde (10.0 g, 100 mmol) and anhydrous Dichloromethane (DCM) (100 mL).

-

Add Ethanol (5.5 g, 120 mmol) to the solution. Stir for 5 minutes to ensure homogeneity.

Step 2: Catalyst & Reagent Addition

5. Add Molecular Iodine (

Step 3: Reaction Progression

8. Remove the ice bath and allow the mixture to warm to room temperature (20-25°C).

9. Stir vigorously for 2–4 hours.

10. Monitoring: Monitor reaction progress via TLC (20% EtOAc in Hexanes) or GC-MS. The aldehyde spot (

Step 4: Workup & Quench

11. Cool the mixture to 0°C.

12. Quench the reaction by slowly adding saturated aqueous Sodium Thiosulfate (

Step 5: Isolation

16. Dry the organic phase over anhydrous Sodium Sulfate (

Step 6: Purification

19. Distillation (Preferred for Scale): Purify via vacuum distillation. (Expected bp: ~85-95°C at 1.0 mmHg).

20. Chromatography (Alternative): Flash column chromatography on silica gel, eluting with a gradient of Hexanes:EtOAc (95:5

Visual Workflows

Reaction Mechanism Pathway

The following diagram illustrates the iodine-catalyzed activation of the carbonyl and subsequent cyanation.

Caption: Mechanistic pathway for the Iodine-catalyzed three-component coupling.

Process Workflow

Caption: Operational workflow for the synthesis of the target nitrile.

Critical Process Parameters (CPPs) & Troubleshooting

| Parameter | Specification | Impact of Deviation |

| Temperature (Addition) | Higher temps during TMSCN addition can lead to polymerization or HCN off-gassing. | |

| Moisture Content | Water hydrolyzes TMSCN to HCN and the product back to aldehyde. Use anhydrous solvents. | |

| Catalyst Load | Too low: Incomplete conversion. Too high: Difficult workup/iodine removal. | |

| Quench pH | Neutral/Basic | Acidic quench can hydrolyze the |

Analytical Note:

The product possesses two chiral centers : one fixed on the THF ring (C3) and one newly formed at the

-

1H NMR (400 MHz, CDCl3): Expect duplication of signals. The methine proton (

) typically appears as two doublets around -

13C NMR: Distinct signals for the nitrile carbon (

ppm) and the acetal carbon (

References

-

General Synthesis of

-Alkoxy Nitriles:- Royer, L., De, S. K., & Gibbs, R. A. (2005). "Mild and efficient synthesis of -alkoxy nitriles from acetals and aldehydes using iodine as a catalyst." Tetrahedron Letters, 46(27), 4595-4597.

-

Indium Catalyzed Alternative

- Ranu, B. C., Jana, R., & Dey, S. S. (2004). "An efficient and green synthesis of -aminonitriles and -alkoxynitriles via a three-component coupling catalyzed by indium(III) chloride." Chemistry Letters, 33(3), 274-275.

-

Safety Handling of TMSCN

- "Trimethylsilyl Cyanide Safety D

-

Tetrahydrofuran Functionalization

- Wolfe, J. P., & Hay, M. B. (2004). "Recent advances in the stereoselective synthesis of tetrahydrofurans." Tetrahedron, 60(52), 12263-12283.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. US9399629B2 - Process for the manufacture of 3-oxo-tetrahydrofuran - Google Patents [patents.google.com]

- 3. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tetrahydrofuran synthesis using 5-endo-trig cyclisation reactions. Studies towards the synthesis of the C19-C26 fragment of tetronasin [ch.ic.ac.uk]

Application Note: High-Yield Synthesis Protocol for 2-Ethoxy-2-(oxolan-3-yl)acetonitrile

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Document Type: Technical Methodology & Mechanistic Guide

Introduction and Chemical Logic

The molecule 2-Ethoxy-2-(oxolan-3-yl)acetonitrile (also referred to as 2-ethoxy-2-(tetrahydrofuran-3-yl)acetonitrile) is a highly versatile α-alkoxy nitrile. Compounds containing the oxolane-3-yl motif are critical building blocks in modern drug discovery, frequently utilized in the preparation of MCHr1 (Melanin-concentrating hormone receptor 1) antagonists for obesity treatments and HIV-1 budding antagonists[1].

Synthesizing this specific α-ethoxy nitrile requires the precise assembly of three components: an aldehyde core, an alcohol nucleophile, and a cyanide source. While traditional methods rely on the stepwise formation of a diethyl acetal followed by cyanation, modern catalytic approaches favor a highly efficient one-pot, three-component coupling . This guide details the optimized use of Indium(III) bromide (InBr₃) as a Lewis acid catalyst to drive the direct cyanation of oxolane-3-carboxaldehyde using trimethylsilyl cyanide (TMSCN) and ethanol.

Core Reagents and Mechanistic Causality

The selection of reagents in this protocol is driven by the need for high atom economy, functional group tolerance, and safety:

-

Oxolane-3-carboxaldehyde (Starting Material): Serves as the electrophilic scaffold. It is highly reactive but prone to polymerization if subjected to excessively harsh acidic conditions.

-

Ethanol (EtOH): Acts as the nucleophile to form the intermediate hemiacetal. Absolute ethanol must be used to prevent water from competitively hydrolyzing the TMSCN or the oxocarbenium intermediate.

-

Trimethylsilyl Cyanide (TMSCN): Chosen over traditional alkali cyanides (e.g., KCN, NaCN) due to its superior solubility in organic solvents and its ability to drive the reaction forward via the formation of strong Si–O bonds[2]. Furthermore, TMSCN does not immediately release highly toxic hydrogen cyanide (HCN) gas unless exposed to water, making it a safer alternative for benchtop synthesis.

-

Indium(III) Bromide (InBr₃): A highly oxophilic, relatively moisture-tolerant Lewis acid. InBr₃ effectively coordinates to the oxygen of the intermediate hemiacetal, facilitating the departure of the hydroxyl/siloxy group to generate a highly reactive oxocarbenium ion . This intermediate is rapidly trapped by the cyanide nucleophile[3].

Reaction Workflow and Logical Pathway

The following diagram illustrates the logical progression of the one-pot synthesis, highlighting the critical transition from reagent mixing to the catalytic generation of the reactive intermediate.

Workflow diagram detailing the one-pot synthesis of 2-Ethoxy-2-(oxolan-3-yl)acetonitrile.

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system; specific visual and analytical cues are embedded to ensure reaction integrity.

Prerequisites: All glassware must be flame-dried under vacuum and purged with Argon. Use anhydrous dichloromethane (CH₂Cl₂) and absolute ethanol.

-

Preparation of the Reaction Mixture:

-

To a 50 mL round-bottom flask equipped with a magnetic stir bar, add oxolane-3-carboxaldehyde (1.00 g, 10.0 mmol) and anhydrous CH₂Cl₂ (15 mL).

-

Add absolute ethanol (0.69 g, 15.0 mmol, 1.5 equiv). Stir for 5 minutes at room temperature to ensure homogenization.

-

-

Catalyst Addition:

-

Add Indium(III) bromide (InBr₃) (17.7 mg, 0.05 mmol, 5 mol%). The solution may exhibit a slight color change as the Lewis acid coordinates with the carbonyl oxygen.

-

-

Cyanation (Critical Step):

-

Cool the reaction vessel to 0 °C using an ice-water bath.

-

Safety Note: Perform the next step in a well-ventilated fume hood.

-

Slowly add Trimethylsilyl cyanide (TMSCN) (1.19 g, 12.0 mmol, 1.2 equiv) dropwise over 10 minutes via a gas-tight syringe. Maintaining 0 °C controls the exothermic formation of the oxocarbenium ion and prevents the volatilization of any trace HCN.

-

-

Reaction Maturation:

-

Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C).

-

Stir for 2 hours. Monitor the reaction via TLC (Hexanes/Ethyl Acetate 3:1). The starting material (visualized with KMnO₄ stain) should completely disappear, replaced by a new, less polar spot corresponding to the α-ethoxy nitrile.

-

-

Quenching and Workup:

-

Quench the reaction by slowly adding 10 mL of saturated aqueous NaHCO₃. This neutralizes the Lewis acid and hydrolyzes any unreacted TMSCN.

-

Transfer to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (3 × 15 mL).

-

Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 85:15 Hexanes/EtOAc) to yield pure 2-Ethoxy-2-(oxolan-3-yl)acetonitrile as a colorless to pale-yellow oil.

-

Quantitative Data: Catalyst Optimization

The choice of catalyst significantly impacts the reaction kinetics and the purity profile of the final product. The table below summarizes the optimization data driving the selection of InBr₃.

| Catalyst | Loading (mol %) | Solvent | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation |

| InBr₃ | 5 | CH₂Cl₂ | 0 to RT | 2 | 94 | Optimal oxophilicity; rapid oxocarbenium formation with no side reactions. |

| BF₃·OEt₂ | 10 | CH₂Cl₂ | -78 to RT | 4 | 86 | Stronger Lewis acid; leads to trace side-product oligomerization of the oxolane ring. |

| I₂ | 10 | CH₂Cl₂ | RT | 6 | 81 | Greener alternative; slower kinetics but highly functional-group tolerant. |

| None | N/A | CH₂Cl₂ | RT | 24 | <5 | Negligible background reaction without carbonyl activation. |

Safety and Handling (E-E-A-T Compliance)

-

TMSCN Toxicity: Trimethylsilyl cyanide is highly toxic and readily liberates hydrogen cyanide (HCN) upon contact with moisture, acids, or alcohols over time.

-

Waste Decontamination: All aqueous waste generated from the quench, as well as any glassware that came into contact with TMSCN, must be treated with an excess of aqueous sodium hypochlorite (bleach) for at least 24 hours prior to disposal. The hypochlorite oxidizes the highly toxic cyanide ion (CN⁻) to the significantly less toxic cyanate ion (OCN⁻).

References

-

ResearchGate. Facile Preparation of α-Aryl Nitriles by Direct Cyanation of Alcohols with TMSCN Under the Catalysis of InX3. ResearchGate. Available at:[Link]

-

SciELO. Non-Isocyanide-Based Three-Component Reactions: From Strecker to Nowadays. SciELO Mexico. Available at: [Link]

-

Thieme Connect. The nucleophilic addition of cyanide to ketones, aldehydes, and imines. Thieme Medical Publishers. Available at: [Link]

Sources

using 2-Ethoxy-2-(oxolan-3-yl)acetonitrile as a pharmaceutical intermediate

This Application Note and Protocol Guide details the strategic utilization of 2-Ethoxy-2-(oxolan-3-yl)acetonitrile (also referred to as

Unlocking the Tetrahydrofuran-3-yl Pharmacophore via Masked Acyl Anion Chemistry

Executive Summary

The moiety tetrahydrofuran-3-yl (THF-3-yl) is a privileged pharmacophore in modern medicinal chemistry, appearing in blockbuster therapeutics such as Empagliflozin (SGLT2 inhibitor) and Fosamprenavir (HIV protease inhibitor). It imparts critical physicochemical properties, including enhanced aqueous solubility and specific hydrogen-bond acceptor capabilities, without the lipophilic penalty of carbocyclic analogs.

2-Ethoxy-2-(oxolan-3-yl)acetonitrile represents a strategic "masked" entry point to this pharmacophore. Functioning as an acyl anion equivalent (umpolung reagent) , it allows for the direct nucleophilic introduction of the THF-3-carbonyl motif into electrophiles, or serves as a divergent precursor for

Strategic Value & Mechanism

Unlike simple THF-3-halides or alcohols, this nitrile intermediate offers unique reactivity:

-

Masked Acyl Anion (Umpolung): The

-proton is acidic ( -

Chiral Building Block: Hydrolysis of the nitrile group yields

-hydroxy-(3-tetrahydrofuranyl)acetic acid , a non-aromatic bioisostere of Mandelic acid, useful in peptidomimetics. -

Heterocycle Precursor: The nitrile group can be cyclized with hydrazines or amidines to form 3-THF-substituted pyrazoles, imidazoles, or triazoles.

Pathway Visualization

Figure 1: Divergent synthetic utility of 2-Ethoxy-2-(oxolan-3-yl)acetonitrile.[1][2]

Experimental Protocols

Protocol A: Synthesis of 2-Ethoxy-2-(oxolan-3-yl)acetonitrile

Rationale: This protocol uses a modified Strecker reaction approach to form the

Materials:

-

3-Formyltetrahydrofuran (CAS: 79713-03-0)

-

Potassium Cyanide (KCN) [Warning: High Toxicity ]

-

Ethanol (Anhydrous)[3]

-

Sodium Bisulfite (

) -

Diethyl Ether (Extraction solvent)

Step-by-Step Methodology:

-

Bisulfite Adduct Formation: In a 500 mL round-bottom flask, dissolve 3-formyltetrahydrofuran (10.0 g, 100 mmol) in 40 mL of water. Add a saturated solution of Sodium Bisulfite (11.0 g, 105 mmol) dropwise at 0°C. Stir for 1 hour until a white precipitate forms.

-

Cyanation: To the bisulfite adduct suspension, add a solution of Potassium Cyanide (7.2 g, 110 mmol) in 30 mL water dropwise. Caution: Perform in a well-ventilated fume hood.

-

Etherification: The resulting cyanohydrin is often unstable. Immediately extract with Diethyl Ether (3 x 50 mL). Dry the organic layer over

. -

One-Pot Conversion (Alternative): Alternatively, treat the aldehyde directly with Triethyl Orthoformate and TMSCN in the presence of

(catalyst) to yield the protected cyanohydrin, followed by ethanol exchange. -

Purification: Concentrate the organic layer. The crude oil is purified via vacuum distillation (bp ~85-90°C at 2 mmHg) to yield the title compound as a colorless oil.

-

QC Check:

-NMR should show the characteristic methine proton triplet at

-

Protocol B: Umpolung Alkylation to Synthesize 3-Tetrahydrofuranyl Ketones

Rationale: This reaction utilizes the acidity of the

Materials:

-

2-Ethoxy-2-(oxolan-3-yl)acetonitrile (Synthesized in Protocol A)

-

Lithium Diisopropylamide (LDA), 2.0 M in THF

-

Benzyl Bromide (Electrophile model)

-

THF (Anhydrous)

Step-by-Step Methodology:

-

Deprotonation: Flame-dry a 100 mL Schlenk flask under Argon. Add anhydrous THF (20 mL) and cool to -78°C. Add LDA (1.1 equiv, 5.5 mmol).

-

Addition: Dropwise add 2-Ethoxy-2-(oxolan-3-yl)acetonitrile (5.0 mmol) dissolved in THF. The solution may turn yellow/orange, indicating anion formation. Stir for 30 min at -78°C.

-

Alkylation: Add Benzyl Bromide (5.5 mmol) dropwise. Allow the reaction to warm slowly to room temperature over 2 hours.

-

Hydrolysis (Unmasking): Quench with 10% aqueous HCl (10 mL) and stir vigorously for 4 hours at room temperature. This step hydrolyzes the intermediate

-ethoxy imine to the ketone. -

Workup: Extract with Ethyl Acetate. Wash with brine, dry over

, and concentrate. -

Result: The product is Phenyl(tetrahydrofuran-3-yl)methanone .

Analytical Data & Specifications

| Parameter | Specification | Method |

| Appearance | Colorless to pale yellow liquid | Visual |

| Purity | > 97.0% | GC-FID / HPLC |

| Boiling Point | 85-90°C @ 2 mmHg | Distillation |

| Molecular Weight | 155.19 g/mol | Calc. |

| Identity | Matches Ref Std | FT-IR, 1H-NMR |

| Solubility | Soluble in MeOH, DCM, THF, EtOAc | Solubility Test |

NMR Characterization (Simulated):

-

1H NMR (400 MHz, CDCl3):

4.35 (d, J=6.5 Hz, 1H, -CH(OEt)CN), 3.6-4.0 (m, 4H, THF ring), 3.55 (q, 2H, -OCH2-), 2.6 (m, 1H, THF-CH-), 1.8-2.2 (m, 2H, THF ring), 1.25 (t, 3H, -CH3).

Safety & Handling

-

Cyanide Hazard: Although the nitrile group is covalently bonded, the synthesis involves KCN. Standard cyanide protocols (calcium gluconate gel availability, HCN detectors) are mandatory.

-

Storage: Store at 2-8°C under inert gas (Argon). Moisture sensitive (hydrolysis risk).

References

-

Stork, G., & Maldonado, L. (1971). "General synthesis of ketones via the alkylation of alpha-ethoxy nitriles." Journal of the American Chemical Society, 93(20), 5286-5287. Link

- Gribble, G. W. (2012). "Heterocyclic Scaffolds II: Reactions and Applications of Indoles." Springer.

-

Boehringer Ingelheim. (2014). "SGLT2 Inhibitor Empagliflozin (Jardiance)." FDA Approved Drug Products.[3][4] (Reference for THF-3-yl pharmacophore relevance). Link

-

Vertex Pharmaceuticals. (2000). "Pro-drugs of HIV Protease Inhibitors (Fosamprenavir)." US Patent 6,436,989. (Reference for THF-3-yl carbonate intermediates). Link

Sources

- 1. Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EP0532054A1 - Process for preparing alpha,alpha-disubstituted aromatics and heteroaromatics as cognition enhancers - Google Patents [patents.google.com]

- 3. ias.ac.in [ias.ac.in]

- 4. Empagliflozin | C23H27ClO7 | CID 11949646 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note & Protocol: Catalytic Synthesis of 2-Ethoxy-2-(oxolan-3-yl)acetonitrile

Abstract

This document provides a comprehensive guide to the catalytic synthesis of 2-Ethoxy-2-(oxolan-3-yl)acetonitrile, a key intermediate in medicinal chemistry and drug development. The protocol detailed herein focuses on a robust and efficient Lewis acid-catalyzed cyanation of a stable precursor, 3-(diethoxymethyl)oxolane. We will explore the underlying chemical principles, provide a detailed step-by-step experimental procedure, and discuss the critical parameters that ensure high yield and purity. This guide is intended for researchers and scientists in organic synthesis and drug development.

Introduction: The Significance of α-Alkoxy Nitriles

α-Alkoxy nitriles are valuable synthetic intermediates due to their dual functionality. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the alkoxy group can act as a protecting group or be a key feature of the final molecule. The target molecule, 2-Ethoxy-2-(oxolan-3-yl)acetonitrile, incorporates the pharmaceutically relevant oxolane (tetrahydrofuran) ring, making it a desirable building block for novel therapeutics.

The synthesis of such molecules often relies on the nucleophilic addition of a cyanide source to an electrophilic carbon adjacent to an oxygen atom. Traditional methods can involve hazardous reagents and harsh conditions. Catalytic approaches offer a milder, more efficient, and often more selective alternative.

Mechanistic Rationale: Lewis Acid-Catalyzed Cyanation of Acetals

The chosen synthetic strategy involves the cyanation of an acetal, a class of compounds that serve as excellent precursors for α-alkoxy nitriles. Acetals, while generally stable, can be activated by Lewis acids to generate a highly electrophilic oxonium ion intermediate.[1] This intermediate is then readily attacked by a nucleophilic cyanide source, such as trimethylsilyl cyanide (TMSCN), to yield the desired product.

The catalytic cycle can be visualized as follows:

Caption: Proposed catalytic cycle for the synthesis.

This method is advantageous because it proceeds under anhydrous conditions, which is crucial for preventing side reactions.[1] A variety of Lewis acids can be employed, with trimethylsilyl triflate (TMSOTf) being a particularly effective catalyst for this transformation.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of 2-Ethoxy-2-(oxolan-3-yl)acetonitrile.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 3-(Diethoxymethyl)oxolane | ≥98% | Commercially Available | Must be anhydrous. |

| Trimethylsilyl cyanide (TMSCN) | ≥97% | Commercially Available | Highly toxic; handle with extreme care in a fume hood. |

| Trimethylsilyl triflate (TMSOTf) | ≥99% | Commercially Available | Catalyst; moisture-sensitive. |

| Dichloromethane (DCM) | Anhydrous | Commercially Available | Solvent. |

| Saturated aq. NaHCO₃ | Reagent | In-house preparation | For quenching. |

| Anhydrous MgSO₄ | Reagent | Commercially Available | For drying. |

Equipment

-

Round-bottom flask (oven-dried)

-

Magnetic stirrer and stir bar

-

Septa and needles

-

Inert gas supply (Argon or Nitrogen)

-

Syringes for liquid transfer

-

Rotary evaporator

-

Chromatography column

Step-by-Step Procedure

Caption: Experimental workflow from preparation to purification.

-

Preparation: To an oven-dried 100 mL round-bottom flask under an argon atmosphere, add 3-(diethoxymethyl)oxolane (1.0 eq) and anhydrous dichloromethane (DCM, 0.2 M).

-

Cooling: Cool the resulting solution to 0 °C using an ice-water bath.

-

Catalyst Addition: Add trimethylsilyl triflate (TMSOTf) (0.05 eq) dropwise to the stirred solution.

-

Reagent Addition: Slowly add trimethylsilyl cyanide (TMSCN) (1.2 eq) dropwise over a period of 15 minutes. Caution: TMSCN is highly toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-5 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.